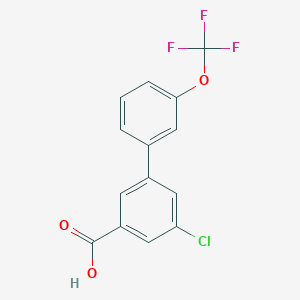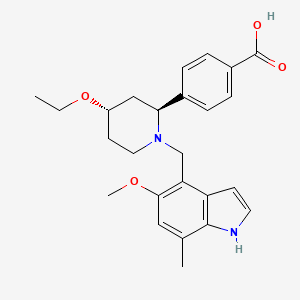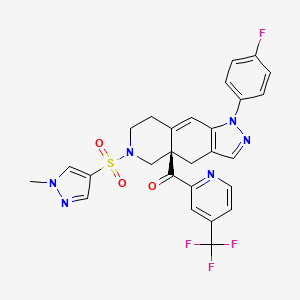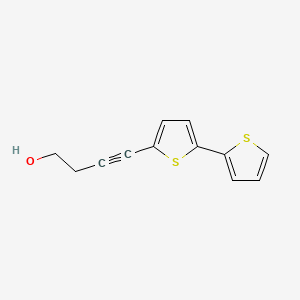
5-Chloro-3-(3-trifluoromethoxyphenyl)benzoic acid
Übersicht
Beschreibung
5-Chloro-3-(3-trifluoromethoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H8ClF3O3. This compound is characterized by the presence of a chloro group, a trifluoromethoxy group, and a benzoic acid moiety. The trifluoromethoxy group is known for its high electronegativity and lipophilicity, which can significantly influence the compound’s chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(3-trifluoromethoxyphenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide (e.g., 5-chloro-3-iodobenzoic acid), organoboron compound (e.g., 3-trifluoromethoxyphenylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: A mixture of water and an organic solvent such as ethanol or toluene.
Temperature: Typically around 80-100°C.
Reaction Time: Several hours, depending on the specific conditions and reagents used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of more efficient catalysts and greener solvents can be employed to enhance the sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3-(3-trifluoromethoxyphenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives or reduced to form alcohols.
Coupling Reactions: The trifluoromethoxy group can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzoic acid derivatives.
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-(3-trifluoromethoxyphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with enhanced stability and bioavailability.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-(3-trifluoromethoxyphenyl)benzoic acid is not fully elucidated. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid
- 3-(Trifluoromethoxy)benzoic acid
- 2-Chloro-5-(trifluoromethyl)benzoic acid
Uniqueness
5-Chloro-3-(3-trifluoromethoxyphenyl)benzoic acid is unique due to the presence of both a chloro and a trifluoromethoxy group, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, making it a valuable building block in various applications .
Biologische Aktivität
5-Chloro-3-(3-trifluoromethoxyphenyl)benzoic acid is a benzoic acid derivative that has garnered attention in various fields, including medicinal chemistry, biochemistry, and agricultural science. This compound exhibits a range of biological activities, primarily due to its unique structural features, including the presence of chlorine and trifluoromethoxy groups. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and potential applications.
Target Interactions
The biological activity of this compound is believed to arise from its interactions with specific proteins and enzymes. Similar compounds have been shown to engage in non-covalent interactions such as hydrogen bonding and hydrophobic effects, which are common among aromatic compounds.
Biochemical Pathways
Benzoic acid derivatives are known to participate in various biochemical reactions. They may influence cellular processes by modulating the activity of their target proteins or enzymes, thereby altering metabolic pathways.
Pharmacokinetics
The pharmacokinetic profile of similar compounds indicates that they are generally well-absorbed and distributed throughout the body. They are primarily metabolized in the liver and excreted via the kidneys. The presence of fluorinated groups can enhance lipophilicity, potentially improving bioavailability and tissue distribution.
Biological Activity
The biological activity of this compound has been explored in several studies:
- Antimicrobial Activity : Research shows that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with chloro and trifluoromethyl substitutions have demonstrated potent activity against various bacterial strains, with minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL .
- Antiviral Properties : Some studies suggest that fluorinated benzoic acids can inhibit viral replication. The inclusion of electron-withdrawing groups like trifluoromethoxy has been linked to increased antiviral potency against influenza viruses .
- Anticancer Potential : Preliminary investigations indicate that related compounds may exhibit cytotoxic effects against cancer cell lines. For example, certain derivatives have shown IC50 values in the nanomolar range against breast cancer cell lines, suggesting significant anticancer activity .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several benzoic acid derivatives, including this compound. The results indicated that this compound exhibited a strong inhibitory effect on Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 0.5 | Staphylococcus aureus |
| Another Derivative | 1 | Escherichia coli |
Study 2: Cytotoxicity Against Cancer Cells
In another investigation focusing on anticancer properties, this compound was tested against multiple cancer cell lines:
| Cell Line | IC50 (nM) |
|---|---|
| MCF-7 (Breast) | 20 |
| HT-29 (Colon) | 25 |
| DLD-1 (Colon) | 30 |
These findings suggest that this compound may have potential as a lead molecule for developing new anticancer therapies.
Eigenschaften
IUPAC Name |
3-chloro-5-[3-(trifluoromethoxy)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O3/c15-11-5-9(4-10(6-11)13(19)20)8-2-1-3-12(7-8)21-14(16,17)18/h1-7H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGXXBVSAXNLST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691776 | |
| Record name | 5-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261519-01-0 | |
| Record name | 5-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















